Magnesium;2-propylcyclopenta-1,3-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

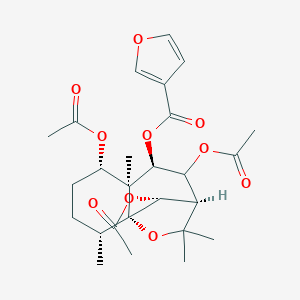

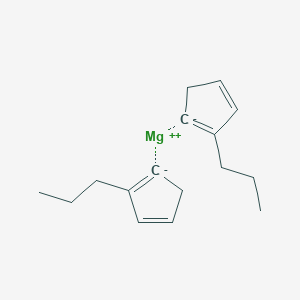

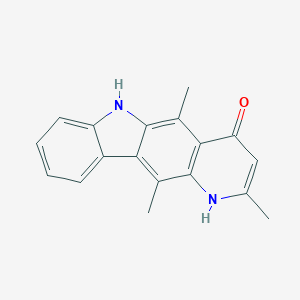

“Magnesium;2-propylcyclopenta-1,3-diene” is an organometallic compound with the molecular formula C16H22Mg . It is also known as "Bis(n-propylcyclopentadienyl)magnesium" .

Synthesis Analysis

The synthesis of “Magnesium;2-propylcyclopenta-1,3-diene” or similar compounds often involves transition metal-catalyzed cross-coupling reactions . The in situ formed 1,3-dienyl magnesium intermediate can also be trapped by electrophiles such as iodine, paraformaldehyde, or allyl bromide to form the 1,3-dienyl iodide, the homoallylic alcohol, or 1,3,6-triene, respectively .Molecular Structure Analysis

The molecular structure of “Magnesium;2-propylcyclopenta-1,3-diene” consists of a magnesium atom bonded to two 2-propylcyclopenta-1,3-diene groups .Chemical Reactions Analysis

The 1,3-diene moiety in “Magnesium;2-propylcyclopenta-1,3-diene” can undergo a variety of chemical transformations, including polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .Physical And Chemical Properties Analysis

“Magnesium;2-propylcyclopenta-1,3-diene” is a colorless to pale yellow liquid or crystalline solid with a molecular weight of 238.65 g/mol . Its density is 0.94 g/cm^3 .Scientific Research Applications

Stereospecific Synthesis of 1,3-Diene Carbonyls

The compound can be used in the synthesis of various 1,3-dienals or 1,3-dienones . This strategy is applicable in both intramolecular and intermolecular protocols, and it features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .

Stereoselective Synthesis of Substituted 1,3-Dienes

“Magnesium;2-propylcyclopenta-1,3-diene” can be used in the stereoselective synthesis of highly substituted 1,3-dienes . This process remains challenging, but various strategies have been developed to access substituted 1,3-dienes in a stereoselective manner .

Synthesis of Natural Products

Conjugated dienes, such as “Magnesium;2-propylcyclopenta-1,3-diene”, are found in numerous natural products . They can be used in the synthesis of these natural products, contributing to the development of pharmaceuticals and functional organic materials .

Fundamental Methodologies in Synthesis

“Magnesium;2-propylcyclopenta-1,3-diene” can be used in many fundamental methodologies in synthesis, such as cycloaddition, metathesis, ene-reaction, oxidoreduction, or reductive aldolization . These methods are crucial for the development of new compounds and materials .

Transition-Metal Catalysis

Propargylic esters, which can be derived from “Magnesium;2-propylcyclopenta-1,3-diene”, have emerged as an appealing class of synthetic intermediates for accessing functionalized 1,3-dienes . This process involves transition-metal catalysis, including electrophilic metal and redox neutral catalysis .

Synthesis of Functional Organic Materials

Due to the conjugated repeating C=C units, “Magnesium;2-propylcyclopenta-1,3-diene” can serve as versatile building blocks to furnish important functionalized molecules in synthetic chemistry . This makes it valuable in the synthesis of functional organic materials .

Mechanism of Action

Target of Action

It’s known that the compound can form highly substituted 1,3-dienyl magnesium reagents.

Mode of Action

The mode of action of Magnesium;2-propylcyclopenta-1,3-diene involves the formation of low-coordinate organoiron(II)-NHC species as intermediates. The strong σ-donating nature of the NHC and its steric properties are crucial for the reaction’s success.

Result of Action

Action Environment

The action of Magnesium;2-propylcyclopenta-1,3-diene is influenced by environmental factors. For instance, it’s known to react violently with water . Therefore, it must be stored in a dry environment, away from water and moisture . It’s also sensitive to air and should be handled under an inert gas .

Safety and Hazards

Future Directions

The stereoselective preparation of dienes, like “Magnesium;2-propylcyclopenta-1,3-diene”, has attracted much attention over the past decades, and the search for new synthetic protocols continues unabated . The development of new localized molecular orbital models, such as the frontier molecular orbitalets (FMOLs), aims at describing the reactivity of large chemical systems and extending the roles of frontier molecular orbitals (FMOs) for small systems .

properties

IUPAC Name |

magnesium;2-propylcyclopenta-1,3-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3,6H,2,4-5H2,1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQOFUCAZMZDKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=[C-]CC=C1.CCCC1=[C-]CC=C1.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Mg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium;2-propylcyclopenta-1,3-diene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)